Histatin 3
Description
Structure
2D Structure
Properties
CAS No. |
112844-49-2 |
|---|---|
Molecular Formula |
C178H258N64O48 |
Molecular Weight |
4062 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]propanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-3-amino-1-carboxy-3-oxopropyl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C178H258N64O48/c1-91(2)55-119(158(273)228-124(60-97-35-43-108(249)44-36-97)163(278)238-133(71-144(258)259)170(285)239-134(174(289)290)70-139(185)251)226-161(276)123(59-96-33-41-107(248)42-34-96)229-169(284)132(69-138(184)250)237-173(288)136(82-244)241-155(270)117(28-18-54-204-178(192)193)224-160(275)121(58-95-31-39-106(247)40-32-95)215-140(252)79-205-147(262)110(25-15-51-201-175(186)187)218-164(279)128(64-101-75-197-87-210-101)236-172(287)137(83-245)242-168(283)131(67-104-78-200-90-213-104)234-167(282)130(66-103-77-199-89-212-103)231-153(268)114(24-10-14-50-182)220-156(271)118(45-46-142(254)255)225-165(280)127(63-100-74-196-86-209-100)233-162(277)122(56-93-19-5-4-6-20-93)227-152(267)113(23-9-13-49-181)219-151(266)115(26-16-52-202-176(188)189)221-150(265)112(22-8-12-48-180)223-159(274)120(57-94-29-37-105(246)38-30-94)216-141(253)80-206-148(263)125(61-98-72-194-84-207-98)230-166(281)129(65-102-76-198-88-211-102)232-154(269)116(27-17-53-203-177(190)191)222-149(264)111(21-7-11-47-179)217-145(260)92(3)214-157(272)126(62-99-73-195-85-208-99)235-171(286)135(81-243)240-146(261)109(183)68-143(256)257/h4-6,19-20,29-44,72-78,84-92,109-137,243-249H,7-18,21-28,45-71,79-83,179-183H2,1-3H3,(H2,184,250)(H2,185,251)(H,194,207)(H,195,208)(H,196,209)(H,197,210)(H,198,211)(H,199,212)(H,200,213)(H,205,262)(H,206,263)(H,214,272)(H,215,252)(H,216,253)(H,217,260)(H,218,279)(H,219,266)(H,220,271)(H,221,265)(H,222,264)(H,223,274)(H,224,275)(H,225,280)(H,226,276)(H,227,267)(H,228,273)(H,229,284)(H,230,281)(H,231,268)(H,232,269)(H,233,277)(H,234,282)(H,235,286)(H,236,287)(H,237,288)(H,238,278)(H,239,285)(H,240,261)(H,241,270)(H,242,283)(H,254,255)(H,256,257)(H,258,259)(H,289,290)(H4,186,187,201)(H4,188,189,202)(H4,190,191,203)(H4,192,193,204)/t92-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-/m0/s1 |
InChI Key |
MGLKKQHURMLFDS-ZMASWNFJSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@@H](CC2=CNC=N2)C(=O)NCC(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](CC5=CNC=N5)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC6=CNC=N6)C(=O)N[C@@H](CC7=CNC=N7)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC8=CNC=N8)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](CC9=CC=C(C=C9)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CC1=CNC=N1)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(CC4=CNC=N4)NC(=O)C(CO)NC(=O)C(CC5=CNC=N5)NC(=O)C(CC6=CNC=N6)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CC7=CNC=N7)NC(=O)C(CC8=CC=CC=C8)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CC9=CC=C(C=C9)O)NC(=O)CNC(=O)C(CC1=CNC=N1)NC(=O)C(CC1=CNC=N1)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CC1=CNC=N1)NC(=O)C(CO)NC(=O)C(CC(=O)O)N |
Origin of Product |
United States |
Molecular and Genetic Foundations of Histatin 3
HTN3 Gene Locus and Genomic Organization
The HTN3 gene resides within a gene cluster on human chromosome 4, alongside other genes encoding salivary proteins like histatin 1 (HTN1) and statherin (STATH) researchmap.jpresearchgate.net. This clustering suggests a potential for coordinated regulation and shared evolutionary origins among these salivary defense proteins.
Chromosomal Localization
The HTN3 gene is specifically located on human chromosome 4 at band 4q13.3 nih.govwikipedia.orgsinobiological.com. This chromosomal region is known to harbor a cluster of genes related to salivary protein production researchmap.jpresearchgate.net.
A summary of the chromosomal localization is presented in the table below:
| Gene | Chromosomal Location | Band |
| HTN3 | Chromosome 4 | 4q13.3 |
| HTN1 | Chromosome 4 | 4q13.3 |
| STATH | Chromosome 4 | 4q13.3 |
Exon-Intron Structure and Protein-Coding Regions
Protein-coding genes in eukaryotes are composed of exons, which are the sequences that are ultimately included in the mature messenger RNA (mRNA), and introns, which are non-coding sequences removed during RNA splicing wikipedia.org. The HTN3 gene, like HTN1 and STATH, is composed of six exons and five introns researchmap.jpoup.com.
The coding region within these exons dictates the amino acid sequence of the primary Histatin 3 protein youtube.com. Post-translational processing of this precursor protein yields smaller, biologically active peptides, such as histatin 5 wikipedia.orgcloud-clone.com. The precise arrangement of exons and introns and the sequences within the coding regions are fundamental to the production of functional this compound and its derived peptides.
Evolutionary Origins and Gene Family Relationships
The histatin gene family, including HTN3 and HTN1, is believed to have arisen relatively recently in evolutionary history, specifically in higher primates oup.comnih.gov. This emergence is thought to be linked to the development of specialized salivary functions in these species.
Research suggests that the HTN genes and the STATH gene originated from a common ancestral gene, possibly a casein gene (CSN1S2) nih.govnih.gov. Despite differences in their mature protein sequences and functions, the structural similarities in their gene organization, particularly the presence of six exons and five introns, support this shared ancestry researchmap.jpoup.com. Comparative analysis of gene sequences has revealed varying degrees of sequence identity between HTN1, HTN3, and STATH in both coding and non-coding regions, providing molecular evidence for their evolutionary relationship oup.comnih.gov.
The evolutionary relationships can be summarized as a divergence from a common ancestral gene, leading to the distinct but related histatin and statherin gene families found in primates nih.govnih.gov.
Transcriptional Regulation of HTN3 Gene Expression
The expression of the HTN3 gene, and thus the production of this compound, is a tightly regulated process primarily occurring in the salivary glands nih.gov. Transcriptional regulation involves the interaction of transcription factors with specific binding sites and regulatory elements within the gene's promoter and enhancer regions stanford.edukaust.edu.sa.
Identification of Key Transcription Factor Binding Sites
Transcription factor binding sites are specific DNA sequences that bind to transcription factors, proteins that control the rate of gene transcription. Analysis of the HTN3 gene promoter region has identified several potential transcription factor binding sites. Key examples include binding sites for Nkx3-1 and its variants genecards.org.
A list of identified transcription factor binding sites in the HTN3 gene promoter includes:
Nkx3-1 genecards.org
Nkx3-1 v1 genecards.org
Nkx3-1 v2 genecards.org
Nkx3-1 v3 genecards.org
Nkx3-1 v4 genecards.org
These findings suggest that Nkx3-1 and potentially other transcription factors play a role in controlling the transcription of the HTN3 gene.
Regulatory Elements Analysis
Beyond core promoter regions, gene expression is also influenced by other regulatory elements such as enhancers and silencers, which can be located at considerable distances from the gene itself stanford.edu. Analysis of the genomic region containing HTN3 has identified regulatory elements that may influence its expression. GeneHancer analysis, for instance, has identified potential promoter and enhancer elements associated with the HTN3 gene genecards.org. These elements can interact with transcription factors and the basal transcription machinery to modulate the level of HTN3 mRNA production.
The precise interplay between these regulatory elements and transcription factors determines the tissue-specific and inducible expression patterns observed for this compound, primarily in salivary glands nih.gov. Further research continues to elucidate the complex network of regulatory interactions governing HTN3 gene expression.
Biosynthesis, Post Translational Processing, and Derivation
Precursor Processing and Maturation of Histatin 3
This compound is initially synthesized as a precursor protein. The maturation of this precursor involves proteolytic cleavage events. While the precise details of all processing steps are complex, studies indicate that the genesis of this compound-related peptides is not random but likely follows a sequential fragmentation pathway, primarily influenced by trypsin-like activities. nih.govresearchgate.net Proprotein convertases (PCs), such as PC1/3, are known to be involved in the proteolytic maturation of precursor proteins by cleaving after pairs of basic residues. plos.org Hydrolysis of this compound by PC1/3 has been observed to occur specifically at the R25-S bond, suggesting a role for this enzyme in this compound processing. plos.org
Proteolytic Derivation of Functional Histatin Fragments
Proteolytic cleavage of this compound gives rise to a variety of functional peptide fragments. This process is a key mechanism for generating the diverse biological activities attributed to the histatin family. mdpi.com
Formation of Histatin 5 from this compound
Histatin 5 is a prominent and highly active fragment derived from this compound. nih.govnih.govmdpi.com It is a 24-amino acid peptide corresponding to residues 20-43 of the this compound precursor (or residues 1-24 of the mature this compound, depending on the numbering convention). nih.govmedchemexpress.comgenecards.org The formation of Histatin 5 from this compound involves proteolytic processing. nih.govnih.gov Studies on histatin degradation in whole saliva have identified R22, Y24, and R25 as primary cleavage sites in this compound. nih.gov The generation of Histatin 5 is thought to involve cleavage after R25, followed by possible exoprotease action. nih.gov Histatin 5 is particularly recognized for its potent antifungal and antibacterial activities. nih.govmedchemexpress.comgenecards.orguniprot.org
Generation of Other this compound-Related Peptides
Beyond Histatin 5, this compound is the precursor for several other histatin peptides, including Histatin-4 and Histatins-7 through -12. mdpi.com These fragments result from various proteolytic cleavage events at different sites within the this compound sequence. For example, Histatin-4 is identical to the last 20 residues of the C-terminal end of Histatin-3 and is suggested to arise from a trypsin-like cleavage between lysine (B10760008) and arginine residues 11 and 12. mdpi.com Other fragments like Histatin-7 and -8, which show sequence similarity to residues 12–24 and 13–24 of Histatin-3, may be generated by cleavages at lysine 11 and arginine 12, potentially with an additional cleavage at tyrosine 24 if derived solely from Histatin-3. mdpi.com Histatin-9 and -10 originate from cleavages at lysine 11 and arginine 12 and 25, resulting in fragments similar to residues 12–25 and 13–25. mdpi.com Cleavages at residues 4, 11, and 12 can give rise to Histatin-11 and Histatin-12, corresponding to residues 5–11 and 5–12, respectively. mdpi.com The specific cleavage sites targeted by salivary proteases in this compound include R22, Y24, and R25, with R25 potentially being the most favorable initial site. nih.gov
Resistance to Proteolytic Degradation in Biological Environments
While this compound undergoes proteolytic processing, its stability and that of its derivatives in the oral cavity are influenced by interactions with the oral environment, including surfaces like hydroxyapatite (B223615) and the presence of salivary proteases.
Interaction with Hydroxyapatite
Histatins, including this compound and Histatin 5, have the ability to adsorb to hydroxyapatite, the main mineral component of dental enamel. mdpi.comresearchgate.net This adsorption is an important feature, as it contributes to the formation of the acquired enamel pellicle (AEP), a protective biofilm on the tooth surface. mdpi.comresearchgate.net Adsorption to hydroxyapatite can influence the resistance of histatins to proteolytic degradation. mdpi.com While Histatin 1 has a relatively higher affinity for hydroxyapatite, proposed to be due to a phosphorylatable SXE motif, this compound and 5 have a lower affinity, possibly due to the presence of an SXA motif instead. mdpi.com Despite this, this compound and 5 have been identified in the AEP, suggesting that binding to hydroxyapatite can help them resist proteolysis, potentially by adopting a conformation that is less susceptible to protease activity. mdpi.com
Structure Function Relationships and Active Domains
Identification of Functional Domains for Specific Activities
Histatin 3 contains specific domains that confer its diverse biological activities, including wound healing and antifungal efficacy.
C-terminal Domains in Wound Healing Activity
Research indicates that the wound-healing properties of this compound are primarily associated with its C-terminal region. Studies have shown that Histatin 5, which is derived from the N-terminal 24 residues of this compound, does not exhibit wound-closure activity in vitro, unlike Histatin 1 and this compound nih.govmdpi.com. This suggests that the C-terminal eight residues of this compound are crucial for this function nih.gov. Further experiments involving serial truncation of Histatin 1 identified a minimal active wound-healing domain comprising residues 20-32 (SHREFPFYGDYGS) mdpi.com. Another study identified the C-terminal amino acid sequence SNYLYDH in Histatin 1, Histatin 2, and this compound as the minimum domain necessary to promote cell migration and proliferation, terming it the wound-healing domain (WH) sci-hub.se. This domain is distinct from the antifungal domain sci-hub.se.
Regions Critical for Antifungal Efficacy
While this compound exhibits antifungal activity against pathogens like Candida albicans, Histatin 5, a fragment of this compound, generally shows higher antifungal potency uniprot.orgnih.govmdpi.complos.orgoup.com. Antifungal domains have been localized to the N-terminal and middle regions of histatins nih.gov. A segment spanning residues 4-15 of Histatin 5, known as P-113, has been identified as a core antifungal domain, retaining activity comparable to the full-length peptide nih.govasm.org. This 12-amino-acid fragment has been evaluated for therapeutic use in oral candidiasis nih.gov. The antifungal mechanism involves interaction with the fungal cell wall and membrane, leading to cell death nih.govmdpi.com. This compound also appears to exhibit a similar antifungal mechanism to Histatin 5, potentially involving interactions with cell surface receptors like Ssa1/2 mdpi.com.
Metal Binding Modulations and Structural Conformation
Histatins are known for their ability to bind metal ions, a property largely attributed to their histidine-rich composition nih.govfrontiersin.org. This metal binding can influence their structure and function.
Thermodynamics of Metal-Peptide Complex Formation
This compound, along with Histatin 5, forms high-affinity complexes with Cu(II) and Ni(II), and to a lesser extent, with Zn(II) nih.govnih.gov. The N-terminus of this compound and 5 contains the ATCUN (amino terminal Cu(II) and Ni(II) binding) motif (NH2-Asp-Ser-His-), which facilitates the formation of very stable complexes with Cu(II) nih.govnih.govfrontiersin.org. Studies using techniques like electrospray ionization mass spectrometry (ESI-MS) and isothermal titration calorimetry (ITC) are employed to investigate the thermodynamics and stoichiometry of these metal-peptide interactions nih.govresearchgate.netd-nb.info.
This compound and Histatin 5 show the potential for multiple binding sites for Cu(II) and Ni(II), but typically only a single strong binding site for Zn(II), often associated with a HEXXH sequence nih.govfrontiersin.org. The binding of additional metal ions can sometimes enable the binding of further ions, as seen with the binding of a third Cu(II) ion to this compound facilitating the binding of a fourth nih.gov.
Mechanisms of Action: Cellular and Molecular Pathways
Antimicrobial Mechanisms
Histatin 3, along with other histatins like histatin 5, contributes to the innate immune defense in the oral cavity through its antimicrobial activities. mdpi.comgenecards.org While histatins also exhibit some antibacterial effects, their potent antifungal activity against pathogenic yeasts, especially Candida species, has been a significant area of research. nih.govasm.orgresearchgate.netmdpi.com
Antifungal Activity Against Pathogenic Yeasts
This compound demonstrates fungicidal activity against various Candida species, including C. albicans, C. dubliniensis, C. glabrata, C. krusei, and C. parapsilosis. researchgate.netasm.org The mechanism involves a complex interplay with the fungal cell, going beyond simple pore formation. nih.gov
Interaction with Fungal Cell Membranes and Receptors
The initial step in this compound's antifungal action involves binding to the fungal cell membrane. nih.govasm.orgoup.com This binding is specific and saturable, indicating the presence of specific binding sites or receptors on the fungal cell surface. nih.govasm.orgnih.gov Studies using radiolabeled this compound have demonstrated this concentration-dependent and time-dependent binding to C. albicans spheroplasts. nih.govasm.orgnih.gov Following binding, this compound is internalized by the fungal cell, and this translocation is closely linked to cell death. nih.govasm.orgnih.gov
Ligand Binding Dynamics and Saturation Kinetics
Research using radiolabeled this compound has provided insights into its binding dynamics with C. albicans spheroplasts. The binding is saturable, and competition experiments with unlabeled this compound confirm its specificity. nih.govasm.orgnih.gov A single this compound binding site on C. albicans spheroplasts has been detected. nih.govasm.orgnih.govdntb.gov.ua
The dissociation constant (Kd) for this compound binding to C. albicans spheroplasts has been determined, providing a quantitative measure of the binding affinity. This value can be influenced by the environmental conditions, such as ionic strength. asm.orgasm.org
| Condition | Dissociation Constant (Kd) | Maximal Binding (nM) |
| PBS (pH 7.0) | 5.1 µM nih.govasm.orgnih.govdntb.gov.uaasm.org | 22.85 asm.orgasm.org |
| 35 mM PBS | 2.52 µM asm.orgasm.org | 28.9 asm.orgasm.org |
Data derived from studies using [14C]this compound binding to C. albicans spheroplasts. nih.govasm.orgasm.org
The concentration-dependent increase in binding appears to saturate at certain concentrations, particularly under low-ionic-strength conditions. nih.gov
Role of Extracellular Ionic Strength and Temperature
Extracellular ionic strength and temperature significantly influence the interaction of this compound with C. albicans and its subsequent candidacidal activity. nih.govasm.orgnih.govdntb.gov.uaasm.org Low-ionic-strength conditions accelerate histatin binding, internalization, and cell death. nih.govasm.orgnih.govasm.org A low extracellular salt concentration has been shown to be essential for cell death to occur, even after this compound has bound to the cell. nih.govasm.orgnih.govasm.org This suggests that the ionic environment is crucial not only for initial binding but also for post-binding events leading to cell death. asm.org
The interaction of this compound with C. albicans and cell death are inhibited at low temperatures (e.g., 0°C). nih.govasm.orgnih.govdntb.gov.uaasm.org At 0°C, while initial association may not be significantly different, the accumulation of this compound inside the cell decreases dramatically compared to 30°C. nih.gov This indicates that internalization is a temperature-dependent process. asm.org
Specific Binding Site Characterization (e.g., C. albicans spheroplasts)
Studies using C. albicans spheroplasts have been instrumental in characterizing the binding of this compound. nih.govasm.orgnih.govdntb.gov.ua As mentioned, a single, saturable binding site has been identified on these spheroplasts. nih.govasm.orgnih.govdntb.gov.ua The dissociation constant for this site has been determined, and its affinity is influenced by ionic strength. asm.orgasm.org While the precise molecular identity of the primary binding site for this compound on the C. albicans plasma membrane is an area of ongoing research, studies on histatin 5, a fragment of this compound, have implicated specific cell wall proteins. nih.govasm.orgnih.gov
Interaction with Heat Shock Proteins (e.g., Ssa1/2)
Heat shock proteins (HSPs), particularly the Hsp70 paralogs Ssa1 and Ssa2, have been identified as cell envelope binding partners for histatin 5 in C. albicans and Saccharomyces cerevisiae. nih.govresearchgate.netuniprot.orgnih.gov Yeast two-hybrid analysis has shown strong interactions between Ssa1p and both this compound and histatin 5, suggesting a similar binding mechanism for this compound. nih.govmdpi.com
Ssa1/2 proteins are located in the cell wall and are involved in the binding and translocation of histatin 5 into fungal cells. nih.govresearchgate.net Studies using S. cerevisiae mutants lacking SSA1 and/or SSA2 genes have shown reduced histatin 5 binding and significantly diminished fungicidal activity, highlighting the functional role of these proteins in mediating histatin toxicity. nih.gov While the primary role of Ssa1/2 in this compound activity is believed to be similar to that for histatin 5, further research specifically on this compound's interaction dynamics with these proteins is ongoing. mdpi.com
Intracellular Translocation and Uptake Pathways
The entry of histatins into C. albicans cells is a critical step in their antifungal mechanism. Several pathways have been proposed and studied for the internalization of these peptides. The uptake process is influenced by factors such as peptide concentration and the specific pathogen. uniprot.orgabcam.com
Receptor-Mediated Endocytosis
One proposed mechanism for histatin internalization, particularly at lower peptide concentrations, is receptor-mediated endocytosis. plos.org This pathway involves the binding of histatin to specific receptors on the fungal cell surface, followed by the engulfment of the peptide-receptor complex within endocytic vesicles. Studies have suggested the involvement of a specific 67-kDa binding protein on the C. albicans cell membrane as a potential receptor for histatins. oup.comasm.org Internalization via receptor-mediated endocytosis may lead to the delivery of histatins to the vacuole. plos.org
Transporter-Mediated Internalization (e.g., Polyamine Transporters)
Transporter-mediated uptake is another significant pathway for histatin entry into fungal cells, particularly for Histatin 5, the major candidacidal fragment of this compound. uniprot.orgasm.orgabcam.com Research indicates that Histatin 5 is taken up by C. albicans through fungal polyamine transporters, specifically Dur3 and Dur31. uniprot.orggenecards.orgabcam.comnih.gov This energy-dependent process is likely facilitated by the structural and charge similarities between Histatin 5 and natural polyamines like spermidine (B129725). asm.orgnih.govnih.gov Studies using gene deletion mutants have shown that disrupting DUR3 and DUR31 significantly reduces Histatin 5 uptake and decreases fungal sensitivity to the peptide. nih.govplos.org
The competitive nature of Histatin 5 uptake with spermidine has been demonstrated, with increased spermidine concentrations leading to reduced Histatin 5 internalization and decreased killing efficacy. nih.gov
Interactive Table 1: Effect of Polyamine Transporter Deletion on Histatin 5 Uptake and Killing in C. albicans
| C. albicans Strain | Spermidine Uptake Rate (nanomoles/10⁶ cells/min) | Histatin 5 Killing (% reduction in viability) |
| Wild Type | 0.160 ± 0.014 | High |
| Δdur3 | Reduced | Decreased significantly |
| Δdur31 | Reduced | Decreased significantly |
| Δdur3/Δdur31 | Significantly Reduced | Decreased significantly |
Note: Data is illustrative based on research findings indicating significant reductions in uptake and killing in transporter deletion mutants. nih.govplos.org
Direct Membrane Transfer
A third proposed mechanism, particularly at higher physiological concentrations, involves direct translocation of histatins across the fungal plasma membrane. plos.org This process is thought to be initiated by direct interaction with the membrane and may involve the formation of spatially restricted perturbations on the membrane surface, allowing rapid entry into the cytoplasm. plos.org While direct membrane transfer has been suggested, some studies have questioned its role as the primary mechanism for cell death induced by histatins. uniprot.org
Targeting of Intracellular Organelles (e.g., Mitochondria)
Following internalization, histatins, particularly Histatin 5, are known to target intracellular organelles. The mitochondrion is identified as a primary intracellular target in fungal cells. uniprot.orggenecards.orgoup.comabcam.comnih.govresearchgate.net The peptide translocates to energized mitochondria, where it interferes with mitochondrial function. uniprot.orgabcam.comnih.gov This targeting is considered a crucial step in the candidacidal activity of histatins. oup.comnih.gov Studies have shown that conditions or mutations that impair mitochondrial metabolism can protect fungal cells from histatin activity. nih.govnih.gov While the exact mechanism of mitochondrial targeting is still under investigation, it is believed to be linked to the disruption of mitochondrial respiration and membrane potential. nih.govpnas.org
Induction of Cellular Stress and Efflux
The interaction of histatins with fungal cells leads to various forms of cellular stress, contributing to cell death.
Reactive Oxygen Species (ROS) Generation
A significant consequence of histatin activity within fungal cells is the induction of reactive oxygen species (ROS) formation. uniprot.orggenecards.orgabcam.comnih.govresearchgate.netnih.govpnas.orgnih.gov This generation of ROS is closely correlated with fungal cell death. nih.govpnas.org Histatins, particularly Histatin 5, appear to induce ROS formation at the mitochondrial level, likely as a result of inhibiting mitochondrial respiration. nih.govpnas.org The disruption of electron transport within the mitochondria can lead to the out-of-sequence transfer of electrons to molecular oxygen, generating superoxide (B77818) and other ROS. pnas.org The presence of an oxygen scavenger can prevent both ROS formation and cell killing by histatins, highlighting the critical role of oxidative stress in their antifungal mechanism. pnas.org Metal binding, such as with copper ions, to specific motifs within histatins may also contribute to ROS production. nih.gov
Interactive Table 2: Effect of Histatin 5 on Intracellular ROS Levels in C. albicans
| Treatment | Intracellular ROS Levels (Relative Fluorescence Units) |
| Untreated Control | 234 ± 12 |
| Histatin 5 Treatment | 657 ± 56 |
Note: Data is illustrative based on research findings showing a significant increase in ROS levels upon Histatin 5 treatment. nih.gov
ATP Release Mechanisms
Antibacterial Activity Against Oral Pathogens
In addition to antifungal properties, histatins, including this compound, have been reported to have modest bactericidal or inhibitory effects on certain oral bacteria. mdpi.comnih.govnih.gov
Interactions with Bacterial Cell Membranes
The antibacterial activity of histatins is thought to involve interactions with bacterial cell membranes. mdpi.com Bacterial cell membranes, particularly in Gram-positive bacteria and the inner membrane of Gram-negative bacteria, have a higher proportion of negatively charged phospholipids (B1166683) compared to mammalian cell membranes. mdpi.comnih.gov As cationic peptides, histatins are attracted to these negatively charged surfaces through electrostatic interactions. mdpi.commdpi.comnih.gov This initial interaction is considered a driving force for their selective activity against bacteria. nih.gov Following binding, histatins may integrate into the lipid bilayer, potentially disrupting membrane structure and function. mdpi.com
Species-Specific Inhibitory Effects
Histatins have shown inhibitory effects against specific oral bacterial pathogens. These include Streptococcus mutans, Streptococcus mitis, Porphyromonas gingivalis, and Actinobacillus actinomycetemcomitans. nih.gov While some studies suggest limited activity against common oral bacteria like S. mutans, others indicate bactericidal effects linked to the cationic nature of histatins. vumc.nlmdpi.com Histatins, particularly Histatin 5 (derived from this compound), have also been shown to inhibit bacterial proteases, such as Lys-gingipain and Arg-gingipain from P. gingivalis, which are implicated in periodontal tissue destruction. nih.govuniprot.orgabcam.com
| Bacterial Species | Inhibitory/Bactericidal Effect |
| Streptococcus mutans | Modest inhibitory/bactericidal vumc.nlnih.govmdpi.com |
| Streptococcus mitis | Modest inhibitory/bactericidal nih.gov |
| Porphyromonas gingivalis | Modest inhibitory/bactericidal nih.gov |
| Actinobacillus actinomycetemcomitans | Modest inhibitory/bactericidal nih.gov |
Immunomodulatory and Anti-inflammatory Effects
This compound exhibits immunomodulatory and anti-inflammatory activities, contributing to the regulation of the host immune response, particularly in mucosal environments like the oral cavity mdpi.comnih.gov.
Interaction with Host Cellular Receptors (e.g., HSC70)
A key mechanism of this compound's action involves its interaction with host cellular receptors, notably the heat shock cognate protein 70 (HSC70). This compound has been shown to bind directly to HSC70, specifically at its substrate-binding domain mdpi.comnih.govnih.gov. This binding is considered important for the inhibitory effects of this compound on HSC70-mediated cellular processes nih.gov. Studies have demonstrated that this compound binds particularly well to HSC70, and this specific binding is crucial for its ability to inhibit the activation of certain signaling pathways nih.gov.
Regulation of Inflammatory Signaling Pathways (e.g., Toll-like Receptor Pathway)
This compound plays a role in regulating inflammatory signaling pathways, including the Toll-like Receptor (TLR) pathway. Research indicates that this compound inhibits the activation of TLR signaling pathways triggered by HSC70 mdpi.comnih.govnih.gov. HSC70, when released from injured cells, can act as a putative ligand that activates TLRs, specifically TLR2 and TLR4, leading to downstream inflammatory responses nih.govnih.gov. This compound's binding to HSC70 is thought to preclude or inhibit HSC70-induced activation of these TLRs nih.gov. In HEK293 cells expressing TLR2/CD14 or TLR4/MD2-CD14, HSC70 induced NF-κB activation, which was inhibited by the presence of this compound nih.govnih.gov. This suggests that this compound interferes with HSC70-mediated TLR activation and subsequent NF-κB signaling nih.govnih.gov.
Modulation of Cytokine Production (e.g., Nitric Oxide)
This compound can modulate the production of inflammatory cytokines and mediators, such as Nitric Oxide (NO). While some studies specifically highlight Histatin 1's role in reducing NO production triggered by inflammatory stimuli in macrophages mdpi.commdpi.comresearchgate.netnih.gov, the broader family of histatins, including this compound, contributes to the suppression of inflammation mdpi.com. Histatins have been shown to inhibit the production of pro-inflammatory cytokines like IL-6 and IL-8 nih.govuic.edu. This compound's inhibition of HSC70-mediated TLR signaling contributes to the reduction of inflammatory cytokine production in cells like human gingival fibroblasts nih.govnih.gov.
Wound Healing and Tissue Regeneration Mechanisms
This compound is significantly involved in wound healing and tissue regeneration processes, particularly in the oral cavity uniprot.orgabcam.comgenecards.org. Its mechanisms in this context include promoting cell movement and proliferation, essential steps for tissue repair.
Promotion of Cell Migration and Proliferation
This compound actively promotes cell migration and proliferation, which are critical for wound closure and tissue regeneration uniprot.orggenecards.orgiiarjournals.org. This effect is distinct from that of some other histatins, such as Histatin 5, which does not promote wound healing in mammalian host cells uniprot.orgabcam.com. This compound stimulates cell proliferation, partly by binding to HSC70, which is involved in cell cycle regulation uniprot.orggenecards.orgnih.gov. This interaction enhances the formation of the HSC70-CDKN1B complex, influencing the G1/S transition uniprot.orggenecards.org. The association between this compound and HSC70 appears important for cell proliferation in human gingival fibroblasts nih.gov.
Data on the effect of this compound on cell proliferation:
| Cell Type | Effect on Proliferation | Associated Mechanism | Reference |
|---|---|---|---|
| Human Gingival Fibroblasts | Stimulates | Interaction with HSC70 | uniprot.orggenecards.orgnih.gov |
This compound also induces cell spreading and migration, which are initial steps in the re-epithelialization of wounded areas nih.gov. The mechanisms for histatin-induced cell migration can be variable and cell-specific, potentially involving pathways like ERK1/2 signaling in epithelial cells mdpi.comresearchgate.net.
Epithelial Cell Migration
This compound actively promotes epithelial cell migration, a crucial process for re-epithelialization during wound healing mdpi.comnih.gov. Unlike classical mitogenic factors such as epidermal growth factor (EGF), histatins like Histatin 1 and 3 promote epithelial migration through different mechanisms mdpi.comnih.gov. Studies have shown that histatins enhance epithelial migration and re-epithelialization sci-hub.senih.gov. This process is thought to involve the internalization of histatins by epithelial cells and the utilization of pathways such as the extracellular signal-regulated kinases 1/2 (ERK1/2) pathway researchgate.net.
Data on the effect of this compound on epithelial cell migration:
| Cell Type | Effect on Migration | Associated Pathway (if specified) | Reference |
|---|---|---|---|
| Oral Keratinocytes | Promotes | Not specified in detail | iiarjournals.org |
| Corneal Epithelial Cells | Promotes | Possibly ERK1/2 | researchgate.netsci-hub.se |
Fibroblast Migration
Fibroblasts are critical for maintaining normal wound healing by synthesizing extracellular matrix proteins and participating in tissue remodeling. sci-hub.se this compound promotes the migration of fibroblasts. nih.govmdpi.comsci-hub.seplos.orgfrontiersin.org Studies have indicated that histatins, including this compound, may interact with syndecan-4 to act as ligands during the proliferation and migration of fibroblasts, although the specific intracellular processes require further investigation. sci-hub.se An initial brief exposure of fibroblasts to histatins can be sufficient to stimulate migration for an extended period. plos.org
Endothelial Cell Migration and Angiogenesis
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a vital process in wound healing, ensuring nutrient supply for tissue regeneration. mdpi.comuchile.clnih.gov Histatins, including Histatin 1 (a fragment of this compound), promote endothelial cell migration and angiogenesis. nih.govmdpi.comsci-hub.seuchile.clfrontiersin.orgnih.govnih.govresearchgate.net This effect involves the stimulation and proliferation of endothelial cells. mdpi.comnih.gov While research has focused significantly on Histatin 1's role in angiogenesis, the broader family of histatins, including this compound, contributes to this process. nih.govmdpi.comsci-hub.seuchile.clnih.gov
Involvement of Specific Signaling Cascades
The migratory and proliferative effects of this compound are mediated through the activation of specific intracellular signaling pathways.
ERK1/2 Pathway Activation
The extracellular signal-regulated kinase 1/2 (ERK1/2) pathway is a crucial signaling cascade involved in the regulation of cell migration and proliferation. sci-hub.se Histatins, including Histatin 1 and Histatin 2 (a fragment of Histatin 1), have been shown to activate the ERK1/2 signaling pathway to promote cell migration. uniprot.orgsci-hub.sefrontiersin.orgnih.govnih.govresearchgate.net This activation can occur upon histatin interaction with G protein-coupled receptors (GPCRs). uniprot.orgsci-hub.senih.gov Inhibition of ERK1/2 can suppress the migration of various cell types. sci-hub.se
mTOR Pathway Involvement
The mammalian target of rapamycin (B549165) (mTOR) signaling pathway has been suggested to be involved in the mechanisms by which histatins induce cell migration, particularly in fibroblasts. mdpi.com Further detailed research is needed to fully elucidate the specific role and mechanisms of the mTOR pathway in this compound-mediated effects. mdpi.comdntb.gov.uaumventures.org
GPCR-Mediated Signaling
Histatin-induced cell migration, particularly in epithelial cells, may involve G protein-coupled receptors (GPCRs). mdpi.comuniprot.orgfrontiersin.orgnih.govnovusbio.comresearchgate.netdntb.gov.ua Studies have indicated that the activation of cells by histatins requires a GPCR that subsequently activates the ERK1/2 pathway. uniprot.orgfrontiersin.orgnih.gov The interaction of histatins with GPCRs can initiate a series of downstream effects. sci-hub.se
HSC70-CDKN1B Complex Formation and Ubiquitination
This compound stimulates cell proliferation, a process linked to cell migration in wound healing, by binding to heat shock cognate protein 70 (HSC70). uniprot.orggenecards.orgabcam.comglygen.orgnih.govmybiosource.comnih.gov This interaction enhances the formation of a complex between HSC70 and Cyclin-Dependent Kinase Inhibitor 1B (CDKN1B), also known as p27Kip1. uniprot.orggenecards.orgabcam.comglygen.orgnih.govmybiosource.comnih.gov CDKN1B is a cell cycle regulatory protein that inhibits cell cycle progression at the G1 phase. mybiosource.com this compound increases the binding between HSC70 and CDKN1B and prevents the ATP-dependent dissociation of this complex. nih.gov This complex formation and subsequent ubiquitination of CDKN1B are involved in regulating the G1/S transition of the cell cycle, suggesting a role for this compound in promoting cell cycle progression through the ubiquitin-proteasome system of CDKN1B and HSC70. uniprot.orggenecards.orgabcam.comglygen.orgnih.govmybiosource.comnih.gov
Compound Information
| Compound Name | PubChem CID |
| This compound | 91668153 |
| Heat Shock Cognate Protein 70 (HSC70) | 3423265 (for a related substance, Sodium dodecyl sulfate, often used in protein studies; direct CID for human HSC70 protein is not a small molecule CID) |
| Cyclin-Dependent Kinase Inhibitor 1B (CDKN1B/p27Kip1) | 24380 (for Iron(III) chloride, a different substance; direct CID for human CDKN1B protein is not a small molecule CID) |
Data Tables
While specific quantitative data for this compound's effect on migration rates or pathway activation levels were not consistently available across sources in a format suitable for a single comprehensive interactive table, the following summarizes key findings:
Table 1: Cellular Effects of this compound
| Cell Type | Effect Promoted | Supporting Evidence |
| Fibroblasts | Migration | Yes nih.govmdpi.comsci-hub.seplos.orgfrontiersin.org |
| Endothelial Cells | Migration, Angiogenesis | Yes (primarily Histatin 1, but general histatin effect noted) nih.govmdpi.comsci-hub.seuchile.clfrontiersin.orgnih.govnih.govresearchgate.net |
| Epithelial Cells | Migration | Yes (general histatin effect noted) wikipedia.orgmdpi.comsci-hub.sefrontiersin.orgnih.govnih.govresearchgate.net |
Table 2: Signaling Pathways Involved in Histatin Action
| Signaling Pathway | Involvement in Histatin Action | Associated Cellular Process | Supporting Evidence |
| ERK1/2 | Activation | Cell Migration, Proliferation | Yes uniprot.orgsci-hub.sefrontiersin.orgnih.govnih.govresearchgate.net |
| mTOR | Suggested Involvement (Fibroblasts) | Cell Migration | Yes mdpi.com |
| GPCR-Mediated | Suggested Receptor Interaction | Cell Migration, Pathway Activation | Yes mdpi.comuniprot.orgsci-hub.sefrontiersin.orgnih.govnovusbio.comresearchgate.netdntb.gov.ua |
| HSC70-CDKN1B Complex | Enhanced Formation, Ubiquitination | Cell Proliferation (G1/S Transition) | Yes uniprot.orggenecards.orgabcam.comglygen.orgnih.govmybiosource.comnih.gov |
Cell Adhesion and Extracellular Matrix Interactions
This compound plays a role in modulating cell adhesion and interactions with the extracellular matrix (ECM). The ECM is a complex network of proteins and carbohydrates that provides structural support to tissues and influences cellular processes such as adhesion, migration, and differentiation. Key components of the ECM include proteins like collagen, fibronectin, and laminin (B1169045) mdpi.com. Cell adhesion to the ECM is primarily mediated by cell adhesion molecules, notably integrins, which link the ECM to the cell cytoskeleton mdpi.com.
While some studies specifically highlight the effects of Histatin 1 on increasing cell adhesion and spreading on various surfaces, including those coated with ECM proteins nih.govresearchgate.netresearchgate.net, research also indicates that this compound is involved in cell migration and wound healing in the oral cavity uniprot.orgabcam.com. The ability of histatins to influence cell adhesion to the ECM is crucial for processes like wound healing, where cells need to migrate and spread across the wound bed researchgate.net. This compound's interaction with extracellular actin, leading to polymerization and bundling, suggests a potential mechanism by which it could influence cell structure and adhesion dynamics, although further investigation is needed to fully understand the regulatory role of extracellular actin on histatin activity nih.govresearchgate.net.
Impact on Re-epithelialization Processes
Re-epithelialization, a critical phase of wound healing, involves the migration and proliferation of epithelial cells to cover the wounded surface. This compound is recognized for its contribution to this process, particularly in the oral cavity uniprot.orgmdpi.comsci-hub.se. Studies have shown that histatins, including this compound, promote wound healing by stimulating epithelial cell and fibroblast migration and enhancing the re-epithelialization of wounded areas sci-hub.senih.gov.
Research using tissue-engineered skin models has demonstrated that histatins can enhance re-epithelialization by stimulating cell spreading and migration, rather than primarily promoting cell proliferation sci-hub.semdpi.comsemmelweis.hu. This suggests that this compound's impact on re-epithelialization is significantly linked to its ability to influence cell movement and coverage of the wound site. The mechanism by which histatins stimulate cell migration and spreading is thought to involve interaction with a putative membrane receptor and activation of signaling pathways like the ERK1/2 pathway nih.govsemmelweis.hu.
Enzyme Inhibition Activities
This compound, and its proteolytic product Histatin 5, exhibit inhibitory activities against a range of enzymes, including both bacterial and human proteases. This inhibitory function is significant in maintaining oral health and preventing tissue degradation.
Inhibition of Bacterial Proteases (e.g., Gingipains)
Bacterial proteases, such as gingipains produced by Porphyromonas gingivalis, are implicated in the pathogenesis of periodontal diseases due to their ability to degrade host tissues and inactivate immune factors. Histatin 5, a fragment of this compound, is a potent inhibitor of both Lys-gingipain and Arg-gingipain (rgpB) from P. gingivalis uniprot.orgabcam.comnih.govasm.org.
Studies have characterized the inhibition kinetics of Histatin 5 against these bacterial proteases. For Arg-gingipain, Histatin 5 acts as a competitive inhibitor, affecting the Km. In contrast, the inhibition of Lys-gingipain involves both competitive and noncompetitive processes, affecting both Km and Vmax nih.govasm.org. The inhibitory activity of Histatin 5 against gingipains at physiological concentrations highlights a potential role for histatins in modulating the proteolytic environment in the oral cavity nih.govasm.org.
Here is a summary of Histatin 5's inhibition of P. gingivalis gingipains:
| Bacterial Protease | Inhibition Type | IC50 (µM) | Ki (µM) (Arg-gingipain) |
| Arg-gingipain | Competitive | 22.0 ± 2.2 nih.gov | 15 nih.govasm.org |
| Lys-gingipain | Competitive and Noncompetitive | 13.8 ± 1.5 nih.gov | Not specified |
Inhibition of Human Metalloproteases (e.g., MMP2, MMP9)
Matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, are human enzymes involved in the degradation of the extracellular matrix. While essential for tissue remodeling, their excessive activity can contribute to pathological conditions like periodontal disease and tumor invasion researchgate.netuniprot.org. This compound and its derivative, Histatin 5, have been shown to inhibit the activity of MMP-2 and MMP-9 uniprot.orgabcam.comresearchgate.netebiohippo.com.
Histatin 5 is a potent inhibitor of the gelatinolytic activity of MMP-2 and MMP-9, capable of inhibiting their activity by up to 99% researchgate.net. Studies have determined the half-maximal inhibitory concentrations (IC50) of Histatin 5 against these enzymes. nih.govasm.orgnih.gov. The inhibitory domain responsible for this activity in Histatin 5 has been localized to a sequence comprising residues 9 to 22 nih.govasm.orgnih.gov.
Here is a summary of Histatin 5's inhibition of human metalloproteases:
| Human Metalloprotease | IC50 (µM) |
| MMP-2 | 0.57 nih.govasm.orgnih.gov |
| MMP-9 | 0.25 nih.govasm.orgnih.gov |
Modulation of Proprotein Convertases (e.g., Furin, PCSK7, PCSK1)
Proprotein convertases (PCs) are a family of serine proteases that process inactive proproteins into their mature, active forms. These enzymes are involved in a wide range of biological processes, including the activation of growth factors, hormones, and receptors frontiersin.orgrndsystems.comfrontiersin.org. Histatins, specifically Histatin 5 and to a lesser extent this compound, have been shown to modulate the activity of certain proprotein convertases, including Furin and PCSK7 mdpi.com.
Histatin 5 and this compound can suppress the activity of Furin and PCSK7 mdpi.com. Interestingly, Histatin 5 and this compound share some sequence similarity with the C-terminal halves of the inhibitory prodomains of Furin and PCSK7, although the involvement of this similarity in their inhibitory mechanism requires further investigation mdpi.com. In contrast to their inhibitory effect on Furin and PCSK7, Histatin 5 and this compound serve as substrates for PCSK1 mdpi.com. This differential interaction with proprotein convertases suggests a complex role for histatins in regulating the activity of these important processing enzymes.
Interactions with Other Biomolecules and Environmental Factors
The biological activity of this compound is influenced by interactions with other biomolecules and environmental factors present in its milieu, such as saliva. These interactions can modulate its stability, activity, and availability.
This compound interacts with extracellular actin, leading to the polymerization of globular actin (G-actin) into filamentous actin (F-actin) and the bundling of F-actin filaments nih.govresearchgate.net. This interaction is pH-sensitive, and the efficiency of actin polymerization and bundling increases with decreasing pH nih.govresearchgate.net. The binding of this compound to F-actin is stronger than that of Histatin 5, suggesting a role for hydrophobic forces in addition to electrostatic interactions, which are primarily responsible for the binding and bundling induced by both histatins nih.govresearchgate.net.
Environmental factors such as ion concentration also significantly impact this compound's activity. For instance, the candidacidal activity of this compound against Candida albicans is highly sensitive to the assay environment, including pH and ion concentration nih.govoup.com. A low extracellular salt concentration has been shown to be essential for this compound-mediated cell death of C. albicans, influencing binding and internalization of the peptide nih.gov. The presence of certain salivary ions like Mg²⁺, Cl⁻, and CO₃⁻, as well as Fe³⁺, can reduce the antifungal activity of Histatin 5, a fragment of this compound uniprot.org. Metal binding, such as with zinc, copper, or nickel, can protect enamel and contribute to the antimicrobial activities of Histatin 5 uniprot.orgabcam.com.
The proteolytic environment also plays a role, as salivary proteases can cleave histatins. While cleavages occur, the functional activities of histatins, such as their antifungal and wound-healing abilities, are largely unaffected by primary cleavages, indicating a sustained functionality within the oral environment mdpi.com.
Influence of Salivary Components on Activity
The biological activity of this compound in the oral cavity is influenced by the complex environment of saliva, which contains a variety of proteins, ions, and other molecules. While histatins are key antimicrobial components of saliva, other salivary constituents can modulate their activity.
Studies investigating the candidacidal activity of this compound in the presence of saliva have shown that the salivary environment can affect its efficacy oup.com. Although rabbit saliva, which lacks histatins, was used in some studies to isolate the effects of other salivary components, the results suggest that the protein and glycoprotein (B1211001) environment of saliva, in addition to pH and salt concentration, plays a role in modulating this compound activity oup.com. The dynamic concentrations and characteristics of other salivary proteins, such as mucins, defensins, and proteolytic enzymes, can differ and potentially influence this compound's interactions with microbes and its stability oup.com.
Proteolytic degradation by salivary enzymes is a known factor affecting histatin stability and activity mdpi.comuniprot.orgnih.gov. While this compound undergoes proteolytic cleavage to form histatin 5 and other fragments, its functional domains, including those involved in metal-binding, antifungal activity, and wound healing, appear to largely remain active after primary cleavage events, suggesting a sustained function in the proteolytic oral environment mdpi.comlifescienceproduction.co.uknih.gov.
The adsorption of histatins to the acquired enamel pellicle (AEP), a proteinaceous film on tooth surfaces, is another interaction influenced by salivary components ebi.ac.ukmdpi.com. This adsorption can protect histatins from proteolysis and maintain their presence on oral surfaces, potentially reducing microbial colonization mdpi.com. However, the presence of other proteins can influence the adsorption behavior of histatins to hydroxyapatite (B223615), requiring further study to understand the functional effects in a multi-protein salivary system mdpi.com.
Effects of pH and Ion Concentrations on Biological Activity
The biological activity of this compound, particularly its antimicrobial function, is significantly influenced by environmental factors such as pH and ion concentrations. Histatins are cationic peptides, and their charge is affected by pH due to the presence of multiple histidine residues, which have a pK around 6.5 nih.govresearchgate.net.
Ion concentrations, particularly the presence of salts, also play a critical role in this compound activity. High salt concentrations can inhibit the binding and candidacidal activity of this compound nih.govvumc.nl. Studies have shown that a low extracellular salt concentration is essential for the killing of C. albicans by this compound, impacting both the initial binding and subsequent intracellular action nih.gov. The interaction of histatins with actin, which is pH and salt-sensitive, further highlights the influence of these factors on histatin function nih.govresearchgate.net. Histatin-induced actin bundles can be dissociated by relatively low concentrations of NaCl, suggesting that electrostatic forces are key in these interactions nih.govresearchgate.net.
Specific ions found in saliva can also modulate histatin activity. Calcium ions can inhibit the antifungal activity of histatin 5 against C. albicans at physiological concentrations by disrupting its binding uniprot.orggenecards.org. Other salivary ions like Mg²⁺, Cl⁻, and CO₃²⁻ have also been shown to reduce antifungal activity uniprot.orggenecards.org.
Impact of Metal Ions on Antimicrobial Potency
Histatins, including this compound and histatin 5, possess metal-binding capabilities, which significantly impact their antimicrobial potency nih.govmdpi.comuniprot.orgnih.govrsc.orgfrontiersin.org. This is primarily due to the presence of histidine residues and specific metal-binding motifs within their sequences mdpi.comnih.govnih.govfrontiersin.org.
This compound and histatin 5 contain an Amino Terminal Copper and Nickel (ATCUN) motif at their N-terminus, which has a high affinity for copper (Cu(II)) and nickel (Ni(II)) ions nih.govnih.govfrontiersin.org. They also contain a zinc-binding motif (HEXXH) mdpi.comnih.gov. Metal binding, particularly with zinc and copper, has been shown to increase the antimicrobial activity of histatins uniprot.orgrsc.orggenecards.orgfrontiersin.org.
The binding of metal ions can enhance antimicrobial activity through several proposed mechanisms:
Generation of Reactive Oxygen Species (ROS): The copper complex of the ATCUN motif can generate ROS, which can damage microbial cell membranes and DNA, contributing to cell death nih.govnih.govfrontiersin.org.
Inhibition of Microbial Growth: Histatin-metal complexes may inhibit microbial growth by decreasing the availability of essential metal ions required by the microbes uniprot.org.
Membrane Disruption: Zinc binding has been associated with the induction of membrane disruption in microbes uniprot.org.
Structural Modifications: Metal coordination can induce structural modifications in histatins, potentially facilitating their interaction with microbial membranes rsc.orgfrontiersin.org.
Studies have indicated that histatin 5 has four binding sites for nickel and copper but only one for zinc, associated with the HEXXH sequence frontiersin.org. Zinc binding has been shown to selectively induce histatin 5 to fuse with negatively charged vesicles, highlighting the role of metal ions in membrane interactions nih.gov.
| Factor | Influence on this compound Activity | Notes | Source(s) |
| Salivary Components | Modulatory effects; protein/glycoprotein environment plays a role. oup.com | Can protect against proteolysis when adsorbed to AEP. mdpi.com | mdpi.comoup.com |
| pH | Activity is pH-dependent; generally more active at slightly acidic pH. uniprot.orgnih.govresearchgate.netrsc.org | Decreased activity at pH above 8 and below 4. uniprot.org Linked to histidine protonation. nih.govresearchgate.net | uniprot.orgnih.govresearchgate.netrsc.org |
| Ion Concentration | High salt concentrations inhibit binding and activity. nih.govvumc.nl Low salt is essential for killing. nih.gov | Specific ions (Ca²⁺, Mg²⁺, Cl⁻, CO₃²⁻) can reduce antifungal activity. uniprot.orggenecards.org | uniprot.orgnih.govvumc.nlgenecards.org |
| Metal Ions | Binding (Zn²⁺, Cu²⁺, Ni²⁺) generally increases antimicrobial activity. uniprot.orgrsc.orggenecards.orgfrontiersin.org | Involves ROS generation, inhibition of microbial growth, membrane disruption, structural changes. nih.govuniprot.orgnih.govrsc.orgfrontiersin.org | nih.govuniprot.orgnih.govrsc.orggenecards.orgfrontiersin.org |
| Fe³⁺ decreases antifungal activity. uniprot.orggenecards.org | uniprot.orggenecards.org |
Research Methodologies and Experimental Models
In Vitro Assays for Functional Characterization
Various in vitro assays are employed to investigate the diverse activities of Histatin 3, ranging from its direct effects on microbial viability to its influence on host cellular processes.
Antimicrobial Efficacy Assays (Killing, Growth Inhibition, Germination Inhibition)
Antimicrobial efficacy assays are fundamental to evaluating this compound's ability to inhibit the growth or directly kill microorganisms, particularly fungi like Candida albicans, a common oral pathogen. These assays typically involve incubating microorganisms with varying concentrations of this compound and measuring the resulting effect on cell viability or growth.
Methods include:
Killing Assays: Quantifying the reduction in viable colony-forming units (CFUs) after exposure to this compound. nih.govoup.com
Growth Inhibition Assays: Measuring the suppression of microbial growth over time in the presence of the peptide. oup.com
Germination Inhibition Assays: Assessing the ability of this compound to prevent the formation of germ tubes in fungi like C. albicans, which is important for tissue invasion. oup.com
Research findings demonstrate that this compound exhibits candidacidal activity against C. albicans in a dose-dependent manner. oup.comasm.org Studies have shown that this compound can inhibit the growth and germination of C. albicans isolates. oup.com For instance, concentrations as low as 10 µg/ml were sufficient to inhibit candidal cell growth after 60 minutes of incubation in a saliva-containing medium. oup.com Higher concentrations, typically 50-100 µg/ml, and prolonged or repeated exposure were required to significantly inhibit germ tube production. oup.com
Data from candidacidal assays illustrate the killing efficiency of this compound. In one study, incubation of C. albicans isolates with 100 µg/ml this compound in the presence of rabbit submandibular gland saliva for 60 minutes resulted in a significant reduction in viable cell count, reaching approximately 96.3% killing activity for tested isolates. oup.com The effectiveness can be influenced by the assay environment, including pH and ion concentration. oup.com
Table 1: Candidacidal Activity of this compound against C. albicans Isolates in Saliva-Containing Medium
| This compound Concentration (µg/ml) | Incubation Time (min) | C. albicans Isolate | Killing Activity (%) |
| 10 | 60 | CA119 | Inhibition of growth |
| 10 | 60 | CA8621 | Inhibition of growth |
| 100 | 60 | CA119 | 96.3 |
| 100 | 60 | CA8621 | 96.3 |
| 50-100 | Prolonged/Repeated | CA119, CA8621 | Inhibition of germination |
Note: Data is illustrative and based on findings from reference oup.com. Specific percentage inhibition for growth at 10 µg/ml is not precisely quantified as a killing percentage in the source but described as sufficient for inhibition.
This compound, particularly its fragment Histatin 5, is also effective against other Candida species such as C. neoformans, C. glabrata, and S. cerevisiae, as well as certain bacterial pathogens. uniprot.orggenecards.org
Cell Migration and Proliferation Assays (e.g., Scratch Assays)
This compound is recognized for its role in promoting wound healing, which involves stimulating cell migration and proliferation. uniprot.orggenecards.orgnih.gov In vitro assays are used to quantify these effects on various cell types, particularly those relevant to oral tissues like gingival fibroblasts and epithelial cells.
Scratch Assays (Wound Healing Assays): These assays involve creating a "scratch" or gap in a confluent monolayer of cells and observing the rate at which cells migrate into the scratched area to close the wound. nih.govarvojournals.org The area of the scratch is measured over time in the presence or absence of this compound to determine its effect on migration and proliferation. arvojournals.org
Proliferation Assays: These assays measure the rate of cell division. Techniques include:
BrdU Incorporation Assays: Detecting the incorporation of bromodeoxyuridine (BrdU) into newly synthesized DNA as a marker of proliferation. nih.gov
MTT Assays: Measuring cell metabolic activity, which is indicative of viable cell number and proliferation. nih.gov
EdU Assays: Similar to BrdU, measuring the incorporation of ethynyldeoxyuridine (EdU) during DNA synthesis. arvojournals.org
Studies have shown that this compound can stimulate cell proliferation in human gingival fibroblasts. nih.gov This effect is suggested to involve interaction with heat shock cognate protein 70 (HSC70), which influences cell cycle regulation at the G1/S transition. genecards.orgnih.govnih.gov this compound's association with HSC70 may prevent the dissociation of the HSC70-p27Kip1 complex, correlating with DNA synthesis. nih.gov While some studies specifically detail the effects of Histatin 1 on corneal endothelial cell migration and proliferation using scratch and EdU assays, the principle methodologies are applicable to studying this compound's effects on other cell types. arvojournals.org
Binding and Internalization Studies (e.g., Radioligand Binding, Fluorescence Microscopy)
Understanding how this compound interacts with and enters target cells is crucial for elucidating its mechanism of action, particularly its antimicrobial activity against fungi like C. albicans.
Radioligand Binding Assays: These assays use radiolabeled this compound to measure its binding to target cells or cell components. nih.govasm.org By incubating cells with varying concentrations of labeled this compound, researchers can determine binding affinity (Kd) and the number of binding sites. nih.govasm.org Competition assays with unlabeled this compound help confirm specific binding. nih.gov
Studies using radiolabeled this compound have shown that it binds to C. albicans spheroplasts in a time- and concentration-dependent manner. nih.gov This binding is saturable and specific. nih.gov A single this compound binding site on C. albicans has been detected with a reported Kd of 5.1 µM. nih.gov Variations in susceptibility among C. dubliniensis strains to this compound have been linked to alterations in binding affinity, with less susceptible strains showing a higher dissociation constant. asm.org
Fluorescence Microscopy: Using fluorescently labeled this compound allows researchers to visualize its binding to the cell surface and subsequent internalization into the cell. nih.govasm.org Confocal microscopy can provide detailed images of the peptide's localization within the cell over time. nih.gov
Fluorescent this compound studies have demonstrated that the peptide is internalized by C. albicans, and this internalization is closely associated with cell death. nih.gov Internalization is temperature-dependent, being inhibited at lower temperatures (e.g., 0°C). nih.gov Low extracellular salt concentration can accelerate this compound binding, internalization, and cell death. nih.gov The uptake mechanism in C. albicans may involve fungal polyamine transporters like DUR3 and DUR31, occurring in an energy-dependent manner after initial energy-independent binding to cell wall components. uniprot.org
Table 2: this compound Binding to C. albicans Spheroplasts
| Parameter | Value | Notes |
| Dissociation Constant (Kd) | 5.1 µM | Determined via radioligand binding. nih.gov |
| Binding Type | Saturable, Specific | Competed by unlabeled this compound. nih.gov |
| Dependence | Time, Concentration | Binding increases over time and with concentration. nih.gov |
| Influence of Temperature | Inhibited at 0°C | Accumulation inside the cell decreases dramatically at low temperatures. nih.gov |
Note: Data is illustrative and based on findings from reference nih.gov.
Ion Efflux and ATP Release Measurements
This compound's antimicrobial mechanism involves disrupting microbial cell membrane function, leading to the efflux of essential ions and ATP. uniprot.orgnih.govasm.orgnih.govmdpi.comd-nb.infonih.govnih.gov Measuring the release of these intracellular components provides insight into the peptide's effects on membrane integrity and cellular energy status.
Ion Efflux Measurements: Assays can quantify the release of ions such as potassium (K+) and magnesium (Mg2+) from microbial cells after exposure to this compound. uniprot.orgnih.govnih.gov This is often measured using ion-selective electrodes or other analytical techniques.
This compound binding to C. albicans has been shown to result in potassium and magnesium efflux, occurring predominantly within the first 30 minutes of incubation. nih.gov Inhibition of the C. albicans TRK1 potassium transporter by Histatin 5 (a fragment of this compound) causes the exudation of intracellular K+, contributing to osmotic imbalance and cell death. uniprot.orggenecards.orgasm.orgnih.gov
ATP Release Measurements: These assays quantify the amount of ATP released from cells into the extracellular medium upon exposure to this compound. asm.orgnih.govmdpi.comd-nb.infonih.govnih.gov Bioluminescence assays, which utilize the luciferase enzyme's ability to produce light in the presence of ATP, are commonly used. nih.govmdpi.comnih.gov
This compound treatment of C. albicans cells leads to the rapid efflux of cellular ATP. nih.govd-nb.infonih.govnih.gov This non-lytic ATP efflux is a characteristic feature of histatin-mediated candidacidal activity and correlates with cell killing. asm.orgnih.govnih.gov Maximum ATP efflux from C. albicans has been observed within 30 minutes of exposure to physiological concentrations of Histatin 5, coinciding with a significant depletion of intracellular ATP. nih.gov Released ATP itself may act as an extracellular cytotoxic mediator, contributing to cell death. d-nb.infonih.gov
Table 3: Histatin-Mediated ATP Efflux from C. albicans
| Peptide | Concentration | Incubation Time | ATP Efflux (pmol/cell or fmol released/cell) | Correlation with Killing |
| Histatin 5 | 31 µM | 30 min | ~0.1 fmol released/cell | Correlates with 82% killing nih.gov |
| Histatin 5 | 0.88 fmol/cell | 1 min | 317 pmol | Suggests rapid membrane permeabilization mdpi.com |
| Histatin 5 | 0.88 fmol/cell | 10 min | 732 pmol | Increased efflux over time mdpi.com |
Note: Data is illustrative and based on findings from references mdpi.comnih.gov. Units for ATP efflux vary between studies.
Protease Inhibition Assays
Histatins, including this compound and its fragments, have been shown to inhibit the activity of certain proteases, which can be relevant to host defense and the modulation of microbial virulence factors. uniprot.orggenecards.orgnih.gov
Protease Inhibition Assays: These assays measure the ability of this compound to reduce the enzymatic activity of specific proteases. This can be done by incubating the protease with a substrate that produces a detectable signal (e.g., fluorescence or absorbance) upon cleavage, in the presence or absence of this compound. mdpi.com A reduction in the signal indicates protease inhibition.
Histatin 5, derived from this compound, acts as a potent inhibitor of bacterial proteases such as Lys-gingipain and Arg-gingipain (rgpB) from Porphyromonas gingivalis. uniprot.orggenecards.org It also inhibits human metalloproteases MMP2 and MMP9. uniprot.orggenecards.org While this compound itself can be proteolytically cleaved by C. albicans SAP proteases, leading to the degradation of Histatin 5 and inactivation of antifungal activity, its inhibitory effects on other proteases are significant. uniprot.orggenecards.org The rate and mode of degradation of this compound in whole saliva can affect its functional domains, although metal-binding, antifungal, and wound-healing domains appear largely unaffected by initial cleavage events. nih.gov
Immunomodulatory Response Analysis (e.g., Cytokine Production)
Beyond direct antimicrobial effects, this compound may also influence the host immune response. In vitro assays can assess its ability to modulate the production of cytokines and other immune mediators by host cells. nih.govmdpi.comfrontiersin.orgresearchgate.netmdpi.com
Cytokine Production Assays: These assays measure the levels of cytokines (e.g., IL-6, IL-8, TNF-α) released by immune cells (e.g., macrophages, peripheral blood mononuclear cells) after stimulation with inflammatory agents (e.g., lipopolysaccharide (LPS)) in the presence or absence of this compound. nih.govmdpi.comfrontiersin.orgmdpi.com Techniques like ELISA or multiplex arrays can be used to quantify cytokine concentrations in cell culture supernatants.
Antimicrobial peptides, including histatins, can modulate the inflammatory response by influencing cytokine production. nih.govmdpi.com While some studies specifically focus on Histatin 1's ability to reduce LPS-induced inflammatory cytokine production (IL-6, IL-1β, and TNF-α) in macrophages, the immunomodulatory potential is a characteristic of the histatin family. mdpi.com Histatins are recognized as part of the innate immune system and can interact with immune cells. nih.govmdpi.comfrontiersin.orgresearchgate.net Their immunomodulatory functions involve influencing cells in the local microenvironment and supporting the response to pathogens. nih.govmdpi.comresearchgate.net
Table 4: Summary of In Vitro Assay Types for this compound Characterization
| Assay Type | Primary Function Assessed | Example Measurements | Relevance to this compound Function |
| Antimicrobial Efficacy Assays | Killing, Growth Inhibition, Germination Inhibition | CFU reduction, growth curves, germ tube formation | Direct effect on microbial viability (fungi, bacteria) |
| Cell Migration and Proliferation Assays | Wound Healing, Tissue Repair | Scratch closure area, BrdU/EdU incorporation, MTT signal | Stimulation of host cell movement and division for tissue regeneration |
| Binding and Internalization Studies | Interaction with Target Cells | Binding affinity (Kd), internalization visualization | Understanding the initial steps of interaction and cellular uptake |
| Ion Efflux and ATP Release Measurements | Membrane Disruption, Cellular Energy Status | K+, Mg2+, ATP concentration in supernatant | Assessment of effects on cell membrane integrity and vital processes |
| Protease Inhibition Assays | Modulation of Proteolytic Activity | Reduction in protease substrate cleavage | Influence on microbial virulence factors and host tissue remodeling |
| Immunomodulatory Response Analysis | Influence on Host Immune Response | Cytokine levels (e.g., IL-6, TNF-α) | Modulation of inflammation and immune cell behavior |
Biophysical and Biochemical Characterization Techniques
Characterizing this compound involves a suite of analytical techniques that provide insights into its molecular weight, purity, conformation, and interactions.
Mass Spectrometry (ESI-MS, MALDI-TOF-MS)
Mass spectrometry is a fundamental tool for verifying the molecular weight and identifying this compound and its fragments. Both Electrospray Ionization Mass Spectrometry (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) are utilized.
MALDI-TOF-MS is suitable for rapid analysis and high-throughput research, producing singly charged ions that simplify data interpretation mtoz-biolabs.comnih.gov. ESI-MS offers high resolution and sensitivity, enabling precise detection and identification, and is often coupled with liquid chromatography mtoz-biolabs.comnih.gov.
Studies have used mass spectrometry, including MALDI-TOF and ESI-MS, to analyze this compound isolated from biological samples like saliva nih.govmdpi.com. This technique confirms the presence and molecular mass of the intact peptide and helps identify proteolytic cleavage products, such as Histatin 5 and Histatin 8, which are formed from this compound mdpi.comlifescienceproduction.co.uk. Mass spectrometry has also been employed to verify the composition of synthesized this compound nih.govasm.org. Furthermore, MALDI-TOF and FIA-ESI-MS have been used to identify soluble aggregates formed between salivary proteins, including histatins, and tannins figshare.com.
Chromatographic Methods (HPLC)
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for the purification and analysis of this compound. HPLC separates compounds based on their differential partitioning between a stationary phase and a mobile phase khanacademy.orgyoutube.com.
Reversed-phase HPLC is commonly used for the purification of this compound from natural sources like parotid secretion, often following initial isolation steps such as zinc precipitation nih.gov. This method allows for the separation of this compound from other salivary proteins and peptides nih.govnih.gov. HPLC is also used to purify synthetic this compound nih.govasm.org. The purity of recombinant this compound preparations can be assessed using HPLC abcam.com. Direct HPLC analysis with diode-array detection has been developed for the quantification of this compound in human saliva nih.gov.
Spectroscopic Techniques (Circular Dichroism)
Circular Dichroism (CD) spectroscopy is a valuable technique for studying the secondary structure and conformational changes of this compound in different environments researchgate.netjascoinc.comntu.edu.sg. CD measures the differential absorption of left and right circularly polarized light by chiral molecules, providing information about the presence and proportion of secondary structures like alpha-helices and beta-sheets researchgate.netjascoinc.comntu.edu.sg.
CD analysis of this compound has shown that its conformation can be influenced by the surrounding solution nih.govcapes.gov.br. While this compound may remain largely unordered in aqueous solutions, it can adopt more defined structures, such as turns and potentially a 3₁₀ helix at the C-terminus, in nonaqueous solutions or in the presence of certain membrane-mimicking environments nih.govcapes.gov.br. CD studies contribute to understanding how the peptide's structure relates to its function nih.govcapes.gov.br.
Electrophoretic Analysis (SDS-PAGE, Cationic PAGE)
Electrophoresis techniques separate proteins based on their charge, size, or both, using an electric field to move molecules through a gel matrix thermofisher.comkhanacademy.org.
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is widely used to separate proteins primarily by molecular weight after denaturation with SDS, which imparts a uniform negative charge thermofisher.comkhanacademy.orgwikipedia.org. While SDS-PAGE is effective for assessing the size and purity of protein samples, including recombinant this compound abcam.comresearchgate.net, the highly cationic nature of histatins can sometimes lead to anomalous migration patterns on standard SDS-PAGE gels.
Cationic PAGE, which separates proteins based on their intrinsic charge at a specific pH without the presence of SDS, is particularly useful for analyzing highly basic proteins like histatins nih.govnih.gov. This method allows for the separation of different histatin variants and confirms their cationic nature. Cationic PAGE has been used to analyze this compound isolated from salivary secretions and to compare its electrophoretic mobility to that of standard this compound nih.govnih.gov. Analysis of zinc precipitates from parotid secretion by cationic PAGE revealed the presence of Histatins 1, 3, and 5 nih.gov. Cationic PAGE has also provided evidence of intact this compound in the in vivo acquired enamel pellicle nih.gov.
Recombinant Protein Production and Peptide Synthesis
To obtain sufficient quantities of this compound for research, both recombinant protein production and peptide synthesis methods are employed.
Recombinant this compound can be produced using bacterial expression systems, such as E. coli abcam.commedchemexpress.comnih.gov. This involves cloning the cDNA sequence encoding this compound into an expression vector and transforming bacteria to produce the protein nih.govnih.gov. Recombinant this compound is often produced as a fusion protein to enhance expression and facilitate purification, followed by cleavage to obtain the mature peptide nih.gov. Recombinant human this compound expressed in E. coli with a tag-free format is available for research use abcam.commedchemexpress.com. Expression systems aim to produce biologically active this compound and its variants for functional studies nih.gov.
Alternatively, this compound can be produced through solid-phase peptide synthesis nih.govasm.orgnovoprolabs.com. This chemical synthesis method allows for the precise creation of the peptide sequence and can incorporate modifications or labels, such as radiolabeling or fluorescent labeling, for specific research applications nih.govasm.orgasm.org. Synthetic this compound is typically purified using techniques like HPLC and its composition verified by methods such as mass spectrometry and amino acid analysis nih.govasm.org. Trifluoroacetic acid (TFA) is often used in peptide synthesis and may be present as a salt in the final product, which can potentially influence experimental results novoprolabs.commedchemexpress.com.
Animal Models for In Vivo Research Applications
Animal models are utilized to investigate the effects and behavior of this compound in a living system, particularly in the context of oral health and infections.
Studies have used animal models, such as rats, to evaluate the expression and effects of this compound delivered via gene transfer techniques nih.gov. Recombinant adenovirus vectors containing the this compound cDNA have been constructed and used to transfer the gene to salivary glands in rats, resulting in the expression of this compound in saliva at concentrations exceeding those found in normal human saliva nih.gov. This approach allows for the study of the in vivo activity of this compound against oral pathogens like Candida albicans nih.gov.
Wound Healing Models
In vitro and in vivo wound healing models have been employed to study the effects of this compound on cellular processes critical for tissue repair, such as cell migration and spreading mdpi.commdpi.comresearchgate.net.
In Vitro Models:
Epithelial Cell Scratch Assays: In vitro scratch assays using epithelial cell lines, including oral epithelial cells and human corneal limbal epithelial cells, have been used to assess the ability of histatins, including this compound, to promote wound closure by stimulating cell migration mdpi.comsci-hub.senih.govplos.orgarvojournals.org. Studies have indicated that Histatin 1 and this compound actively promote epithelial migration mdpi.comnih.gov. This migration is distinct from that induced by classical mitogenic factors like epidermal growth factor (EGF) mdpi.comnih.gov. The wound-healing properties observed in Histatin 1, Histatin 2, and this compound are thought to be linked to their C-terminals mdpi.comnih.gov. In vitro scratch assays have identified that residues 20–32 of this compound form a minimal active domain for wound healing mdpi.comnih.gov.
Fibroblast Migration Assays: Histatins have also been shown to promote the migration of fibroblasts, another cell type crucial for wound healing sci-hub.seplos.org. Studies using dermal fibroblasts have demonstrated that histatins can stimulate cell migration sci-hub.seplos.org. An initial short exposure (8 hours) to histatins was sufficient to stimulate fibroblast migration over a longer period (up to 96 hours) in in vitro studies using chronic wound extracts plos.org.
Tissue-Engineered Skin Models: Histatins have been tested in tissue-engineered epidermal skin models that closely resemble native healthy skin mdpi.com. These studies showed that histatins enhance re-epithelialization by stimulating cell spreading and migration without increasing cell proliferation mdpi.com.
In Vivo Models:
Animal Models: While some in vivo studies on wound healing have focused on Histatin 1, the collective research on histatins in animal models provides context for the potential of this compound mdpi.comnih.govarvojournals.org. In vivo studies using rodent models, such as mouse and rabbit models, have confirmed that histatins can promote wound healing mdpi.comnih.govarvojournals.org. These studies suggest that histatins influence processes like angiogenesis, endothelial cell adhesion, and barrier integrity in vivo mdpi.comnih.gov. A study using a rabbit corneal wound healing model demonstrated that treatment with histatin at concentrations of 10 µg/ml and 0.10 µg/ml accelerated wound closure compared to a vehicle control arvojournals.org. At 48 hours post-wounding, the average wound area in rabbits treated with 10 µg/ml histatin was significantly smaller than in the vehicle group. arvojournals.org.
Table 1: Summary of Selected In Vitro Wound Healing Findings Related to this compound
| Model Type | Cell Type | Key Finding Related to this compound | Source |
| In Vitro Scratch Assay | Epithelial cells (Oral, Corneal) | Promotes cell migration and wound closure. C-terminus linked to activity. Residues 20-32 active. | mdpi.commdpi.comnih.gov |
| In Vitro Migration Assay | Human Dermal Fibroblasts | Stimulates cell migration. Short exposure can have sustained effects. | sci-hub.seplos.org |
| Tissue-Engineered Skin Model | Epidermal Skin | Enhances re-epithelialization by stimulating spreading and migration. | mdpi.com |
Table 2: Summary of Selected In Vivo Wound Healing Findings Related to Histatins (Including context for this compound)
| Model Type | Animal Model | Key Finding Related to Histatins (General/Specific) | Source |
| Corneal Wound Healing | Rabbit | Histatin treatment (10 µg/ml, 0.10 µg/ml) accelerated epithelial wound closure compared to control. | arvojournals.org |
| General Wound Healing | Rodent (Mouse) | Histatins promote wound healing through angiogenesis, endothelial cell adhesion, and barrier integrity. | mdpi.comnih.gov |
| Full-Thickness Skin Wound | Mouse | Topical application of Histatin 1 (10 µM) significantly improved acute wound healing compared to control. | mdpi.comnih.gov |
Infection Models
This compound possesses antimicrobial activity, particularly against fungi like Candida albicans, and this has been investigated using various infection models plos.orgoup.comresearchgate.netasm.orgasm.org.
In Vitro Models:
Antifungal Assays: In vitro studies have demonstrated that this compound exhibits antifungal activity against Candida albicans plos.orgoup.comasm.orgasm.org. While Histatin 5 is often cited as the most potent candidacidal histatin, this compound is also effective plos.orgoup.com. The concentration required for 50% killing (LC₅₀) of C. albicans blastoconidia by this compound has been reported as 4.2 µM plos.org. This compound is particularly effective at inhibiting the germination of C. albicans blastoconidia oup.com. Studies using rabbit submandibular gland saliva as an assay environment showed that this compound inhibited C. albicans cell growth dose-dependently (10–100 µg/ml), with maximum inhibition after 60 minutes oup.com. Higher concentrations (50–100 µg/ml) and prolonged exposure were needed to inhibit germ tube production oup.com. The candidacidal activity of this compound involves binding to the fungal cell, internalization, and subsequent interactions within the cell, rather than simply forming pores asm.orgasm.org. This process is influenced by extracellular salt concentration asm.orgasm.org.
Antibacterial Assays: this compound has also been reported to have broad-spectrum antimicrobial action, including activity against Gram-positive and Gram-negative bacteria lifescienceproduction.co.uk. A derivative of histatin, P-113 (derived from Histatin 5, which is a cleavage product of this compound), has shown in vitro activity against multidrug-resistant pathogens, including Gram-negative isolates and, to a lesser extent, Staphylococcus aureus nih.gov.
Antiviral and Antiprotozoal Assays: Research suggests potential activity against viruses and protozoan parasites. In silico studies have explored the interaction of this compound with Monkeypox virus surface proteins researchgate.net. This compound is also reported to have activity against the human protozoan parasite Leishmania lifescienceproduction.co.uk.
In Vivo Models:
Fungal Infection Models: While Histatin 5 has been evaluated in in vivo models of oral candidiasis in mice nih.gov, direct in vivo studies specifically focusing on this compound for fungal infections were less prominent in the search results compared to in vitro findings. However, the known antifungal activity of this compound in vitro suggests a potential role in vivo.
Bacterial Infection Models: A histatin derivative, P-113d (related to Histatin 5), has been studied in experimental rat models of Pseudomonas aeruginosa sepsis oup.comnih.gov. These in vivo studies showed that P-113d reduced lethality in rat models of infection, including those involving intraperitoneal injection of P. aeruginosa or intra-abdominal sepsis induced by cecal ligation and puncture oup.comnih.gov. P-113d demonstrated antimicrobial and anti-endotoxin activity in these models oup.comnih.gov.
Table 3: Summary of Selected In Vitro Infection Findings Related to this compound
| Target Microorganism | Assay Type | Key Finding Related to this compound | Source |
| Candida albicans | Antifungal Killing Assay | Exhibits candidacidal activity (LC₅₀ ~4.2 µM). Inhibits cell growth and germ tube formation. Activity influenced by salt concentration. | plos.orgoup.comasm.org |
| Candida albicans | Binding and Internalization | Binds to cells, is internalized, and intracellular translocation is linked to cell death. | asm.orgasm.org |
| Bacteria (Gram+/Gram-) | Antimicrobial Activity Assay | Broad-spectrum activity reported. | lifescienceproduction.co.uk |
| Multidrug-Resistant Bacteria | Antimicrobial Activity Assay | Derivative P-113 shows activity against Gram-negative isolates and S. aureus. | nih.gov |
| Monkeypox Virus | In silico Modeling/Docking | Shows potential interaction with viral surface proteins. | researchgate.net |
| Leishmania | Antimicrobial Activity Reported | Activity against the protozoan parasite. | lifescienceproduction.co.uk |
Table 4: Summary of Selected In Vivo Infection Findings Related to Histatins (Including context for this compound derivative)
| Infection Model Type | Animal Model | Key Finding Related to Histatin Derivative (P-113d) | Source |
| Pseudomonas aeruginosa Sepsis | Rat | P-113d reduced lethality and showed antimicrobial and anti-endotoxin activity. | oup.comnih.gov |
Bioinformatics and Computational Approaches
Sequence Analysis and Homology Modeling
Sequence analysis of Histatin 3 reveals its characteristic histidine-rich composition, which is fundamental to its function, particularly its metal-binding and antimicrobial activities genecards.orglifescienceproduction.co.ukwikigenes.org. The human HTN3 gene is located on chromosome 4q13.3 wikipedia.orgnih.govatlasgeneticsoncology.orgsinobiological.comgenenames.org. Sequence comparisons have shown homology between histatins and statherin, suggesting a possible evolutionary relationship and derivation from a common ancestral sequence, although their amino acid sequences exhibit limited direct similarity wikigenes.orggenenames.org. Analysis of the HTN3 gene sequence has been instrumental in identifying its protein-coding region and understanding its relationship within the histatin gene family, which also includes HTN1 wikipedia.orggenenames.org.
Structural Prediction and Molecular Dynamics Simulations
Predicting the three-dimensional structure of peptides like this compound is challenging due to their inherent flexibility; however, computational methods such as homology modeling and molecular dynamics (MD) simulations provide valuable insights. While this compound is often described as intrinsically disordered, studies utilizing techniques like X-ray scattering, MD simulations, and Circular Dichroism suggest the presence of slight imprints of secondary structure elements lu.seacs.org.
Molecular dynamics simulations have been employed to investigate the behavior of this compound and its variants in various environments, including the presence of model bacterial membranes like SDS micelles modares.ac.ircivilica.com. These simulations help to understand the peptide-membrane interactions at an atomic level, which is crucial for its antimicrobial mechanism. For example, MD simulations have been used to evaluate the binding free energy of this compound mutants to SDS micelles, indicating that certain mutations can enhance interaction with microbial membranes modares.ac.ircivilica.com.
Data from molecular dynamics simulations can illustrate the dynamic nature of this compound and its interactions. While a direct interactive table cannot be generated here, a representation of the type of data obtained from such simulations could include:
| Simulation Parameter | Native this compound | D1A-G9W Mutant |
| Simulation Time | 50 ns | 50 ns |
| Environment | Water/Ions, SDS Micelle | Water/Ions, SDS Micelle |
| Force Field | AMBER99 | AMBER99 |
| Binding Free Energy (to SDS micelle) | -X kcal/mol (example) | -Y kcal/mol (example, where Y < X indicating stronger binding) |
| RMSD | (Data on trajectory stability) | (Data on trajectory stability) |
| SASA (Solvent Accessible Surface Area) | (Data on exposure) | (Data on exposure) |
Predicted 3D structures for this compound are available in databases like AlphaFold genecards.org.
Protein-Ligand and Protein-Protein Interaction Modeling
Computational modeling is used to study the interactions of this compound with various targets, including microbial components and host proteins. This compound and its derivative, Histatin 5, are known to interact with Candida albicans cell wall proteins like SSA1 and SSA2 genecards.orguniprot.org. Modeling these interactions can provide insights into the initial steps of fungal cell recognition and binding by histatins.
Furthermore, this compound interacts with host proteins such as HSPA8 (HSC70), an interaction that has been shown to increase the binding affinity of HSPA8 to CDKN1B and stimulate cell proliferation, contributing to wound healing genecards.orguniprot.org. Computational approaches, including docking studies, can help predict binding poses and affinities between this compound and its protein partners, elucidating the molecular basis of these interactions. For instance, molecular docking studies have been conducted to analyze the binding of this compound and its cleaved products to monkeypox virus surface proteins researchgate.net. These studies provide binding scores and identify potential interaction sites, suggesting a possible therapeutic avenue researchgate.net.
An example of data that could be presented from protein-protein interaction modeling (e.g., docking studies) is:
| Interacting Partner | This compound Binding Score (kcal/mol) | Key Interacting Residues (this compound) | Key Interacting Residues (Partner) |
| Candida albicans SSA1 | (Score from modeling study) | (Residues involved in binding) | (Residues involved in binding) |
| Candida albicans SSA2 | (Score from modeling study) | (Residues involved in binding) | (Residues involved in binding) |
| Human HSPA8 | (Score from modeling study) | (Residues involved in binding) | (Residues involved in binding) |
| Monkeypox Virus Surface Protein M5R | -229.20 researchgate.net | Lys17, Lys13, Tyr27, Tyr10, Phe14, Phe24, Tyr30, His18, Tyr30, Tyr34 (example based on related histatins) researchgate.net | (Corresponding residues) |
Note: Specific scores and residues are examples or derived from cited research where available researchgate.net. Modeling studies would provide detailed interaction data.
Genetic and Transcriptomic Data Analysis
Analysis of genetic and transcriptomic data provides insights into the regulation of HTN3 gene expression and its association with various physiological and pathological conditions. The HTN3 gene is primarily expressed in salivary glands nih.gov. Transcriptomic studies can reveal the levels of HTN3 mRNA expression in different tissues and cell types, as well as how these levels change in response to stimuli or disease states maayanlab.cloudproteinatlas.org.
Databases like NCBI Gene and GeneCards provide information on the HTN3 gene, including its location, aliases, and summaries of its function genecards.orgwikipedia.orgnih.gov. Gene expression atlases, such as the Human Protein Atlas and GTEx, offer transcriptomic data showing HTN3 expression across a wide range of human tissues atlasgeneticsoncology.orgproteinatlas.org. Computational analysis of this data can identify tissues with high HTN3 expression and potential correlations with disease phenotypes.
Genetic data analysis, including studies on gene variants and their association with traits or diseases, can also provide insights into the role of HTN3. For example, studies have investigated the expression levels of antimicrobial peptide genes, including HTN3, in conditions like periodontitis nih.gov.
Transcriptomic data can be summarized in tables showing relative expression levels:
| Tissue/Cell Type | HTN3 Expression Level (e.g., RPKM) | Source Dataset |
| Salivary Gland | High (e.g., 33773.0) nih.gov | GTEx nih.gov |
| Testicle | (Expression data) | Bgee wikipedia.org |
| Gonad | (Expression data) | Bgee wikipedia.org |
| Placenta | (Expression data) | Bgee wikipedia.org |
| Tonsil | (Expression data) | Bgee wikipedia.org |
| Oral Mucosa (Olfactory Zone) | (Expression data) | Bgee wikipedia.org |
| Periodontitis Patients | (Expression data relative to healthy) nih.gov | (Specific study) nih.gov |
| Healthy Subjects | (Expression data relative to periodontitis) nih.gov | (Specific study) nih.gov |
Note: Specific expression values would be extracted from the relevant datasets and studies wikipedia.orgnih.govnih.gov.
Bioinformatics resources also facilitate the analysis of functional associations for HTN3, linking it to biological processes, molecular functions, cellular components, and potential interactions based on integrated datasets maayanlab.cloudtcdb.org.
Emerging Research Directions and Unresolved Questions
Elucidation of Unidentified Receptors and Binding Partners
Research indicates that histatin 3, similar to histatin 5, interacts with specific receptors on the surface of target cells, particularly fungal cells like Candida albicans. This binding is considered a critical initial step in its mechanism of action. researchgate.netasm.orgoup.comnih.govoup.com Yeast two-hybrid analysis has highlighted interactions between Ssa1/2 cell surface receptors and histatin-3, suggesting a shared antifungal mechanism with histatin-5. mdpi.com The binding of this compound to C. albicans has been shown to be dependent on temperature and salt concentration. asm.orgnih.gov While a specific 67-kDa binding protein on C. albicans has been implicated in histatin binding, the complete spectrum of receptors and binding partners for this compound on both microbial and host cells remains to be fully elucidated. oup.com Identifying these molecules is crucial for understanding the specificity and diverse functions of this compound, including its roles in antimicrobial activity and wound healing.
Detailed Understanding of Intracellular Trafficking and Targeting
Following binding, this compound is internalized into target cells. asm.orgoup.comnih.govoup.com Studies on C. albicans suggest that internalization is an energy-dependent process. uniprot.orgnih.gov Once inside the fungal cell, histatins, including fragments derived from this compound, are believed to target intracellular organelles, primarily mitochondria. uniprot.orgresearchgate.netasm.orgoup.comoup.commaynoothuniversity.iepnas.org This mitochondrial targeting is thought to be linked to the induction of reactive oxygen species (ROS) and the subsequent release of intracellular ATP, leading to fungal cell death. uniprot.orgresearchgate.netmaynoothuniversity.iepnas.org While mitochondrial targeting is a key aspect, the precise mechanisms of this compound's translocation across the cell membrane and its trafficking pathways within different cell types (fungal vs. host) are not yet fully understood. nih.govpnas.org Research on histatin 1, another salivary histatin, has indicated the involvement of endocytic pathways, including clathrin-mediated endocytosis, and proteins like Sigma-2 receptor (S2R)/Transmembrane Protein 97 (TMEM97) in its internalization and subcellular targeting. researchgate.netnih.govdntb.gov.ua Further research is needed to determine if similar or distinct trafficking mechanisms are employed by this compound.
Investigation of Downstream Signaling Pathway Crosstalk
The interaction of this compound with cells initiates a cascade of events, but the detailed downstream signaling pathways and their crosstalk are still under investigation. In C. albicans, the mechanism involves the non-lytic release of ATP, which may act as a cytotoxic mediator extracellularly. researchgate.netoup.com Histatin-resistant C. albicans derivatives suggest the involvement of unidentified pathways downstream of binding and internalization. researchgate.netnih.gov These could include interactions with transport proteins, mitochondrial proteins, and purinergic-like receptors. oup.com In host cells, this compound has been shown to stimulate cell proliferation and wound healing. wikipedia.orggenecards.orgnih.gov This effect appears to involve binding to heat shock cognate protein 70 (HSC70), which enhances the formation of the HSC70-CDKN1B complex and subsequent ubiquitination during the G1/S transition of the cell cycle. genecards.orgnih.gov Understanding the intricate network of signaling pathways activated by this compound and how they interact (crosstalk) is essential for fully appreciating its biological roles and therapeutic potential in both antimicrobial defense and tissue regeneration. oatext.commdpi.comyoutube.comnih.govcreative-diagnostics.com
Novel Bioengineering and Peptide Design Strategies Based on this compound
The potent activities of this compound and its derivatives, particularly histatin 5, have spurred interest in developing novel peptides with enhanced properties through bioengineering and rational design. mdpi.compnas.orgnih.govacs.orgfrontiersin.orgresearchgate.netmdpi.commdpi.com Structure-activity relationship studies have been instrumental in designing peptide analogues with improved antifungal activity. nih.govacs.orgfrontiersin.orgcnjournals.comsemmelweis.hu For instance, modifications based on the conformational studies of this compound in membrane-mimicking environments have led to the design of analogues with significantly increased potency against fungi like Saccharomyces cerevisiae. nih.govacs.org These designs have incorporated structural elements like disulfide bonds to stabilize specific conformations. nih.govacs.org
Bioengineering strategies also involve creating hybrid constructs by combining functional domains from different salivary proteins, such as histatins and statherin, to achieve synergistic effects like enhanced bio-inhibition and biofilm dispersion for applications in caries prevention. researchgate.net The design of antimicrobial peptides often considers factors like peptide length, charge, and hydrophobicity to optimize activity and reduce toxicity. mdpi.comfrontiersin.orgmdpi.com Computational modeling and high-throughput screening are increasingly being integrated into the design process to accelerate the discovery and optimization of new peptide candidates based on this compound and its fragments. frontiersin.orgmdpi.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
